2-(Chloromethyl)-6-methoxyquinazoline
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Overview
Description
2-(Chloromethyl)-6-methoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. This compound is characterized by a quinazoline core with a chloromethyl group at the 2-position and a methoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methoxyquinazoline typically involves the reaction of 2-amino-5-methoxybenzoic acid with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring. The chloromethyl group is introduced using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinazoline derivatives.
Reduction Reactions: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Scientific Research Applications
2-(Chloromethyl)-6-methoxyquinazoline has several scientific research applications:
Medicinal Chemistry: Used as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: Employed in the study of enzyme inhibitors and receptor antagonists.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methoxyquinazoline involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-methylquinazoline: Similar structure but with a methyl group at the 4-position instead of a methoxy group at the 6-position.
2-(Chloromethyl)-quinazoline: Lacks the methoxy group, making it less polar and potentially less reactive in certain reactions.
Uniqueness
2-(Chloromethyl)-6-methoxyquinazoline is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The methoxy group increases the compound’s solubility and can participate in hydrogen bonding, enhancing its interaction with biological targets.
Properties
Molecular Formula |
C10H9ClN2O |
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Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-(chloromethyl)-6-methoxyquinazoline |
InChI |
InChI=1S/C10H9ClN2O/c1-14-8-2-3-9-7(4-8)6-12-10(5-11)13-9/h2-4,6H,5H2,1H3 |
InChI Key |
CUBIPBORTIHSKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=C(N=C2C=C1)CCl |
Origin of Product |
United States |
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